N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
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Description
N-(4-methylphenyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
This compound is recognized for its role in the pharmacophore design of p38α MAP kinase inhibitors. Derivatives with a substituted imidazole scaffold, similar to the mentioned compound, have been identified as selective inhibitors of p38 MAP kinase, which is a crucial target for proinflammatory cytokine release inhibition. These inhibitors demonstrate a high degree of selectivity and potency by binding to the ATP pocket of the kinase, showcasing the compound's potential in the design and synthesis of selective kinase inhibitors (Scior et al., 2011).
Heterocyclic Chemistry and Biological Properties
The compound falls under the category of heterocyclic chemistry, where 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied for their chemical and biological properties. These studies highlight the versatile applications of such compounds in medicinal chemistry due to their significant insectoacaricidal, antihypertensive, and other biological activities (Abdurakhmanova et al., 2018).
Contribution to Food Toxicant Research
Research has also focused on the formation and impact of compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are structurally related to the queried compound. These studies address the role of lipid oxidation and the Maillard reaction in the formation of food toxicants, underlining the importance of understanding the chemical pathways and mitigating strategies for compounds formed during food processing (Zamora & Hidalgo, 2015).
Heterocyclic N-oxide in Drug Development
The role of heterocyclic N-oxides, derived from structures including imidazole, in drug development and organic synthesis, is another area of interest. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound shares structural similarities with these N-oxide derivatives, highlighting its potential utility in medicinal applications (Li et al., 2019).
Pyrimidine-Based Optical Sensors
The compound's relation to pyrimidine and imidazole derivatives underlines its significance in the development of optical sensors. These compounds have found extensive use in sensing materials due to their ability to form coordination and hydrogen bonds, demonstrating the compound's potential in sensor technology and biological applications (Jindal & Kaur, 2021).
Properties
IUPAC Name |
N-(4-methylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-6-8-14(9-7-12)20-17(22)15-10-21(11-18-15)16-5-3-4-13(2)19-16/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLKPMGUSJQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.